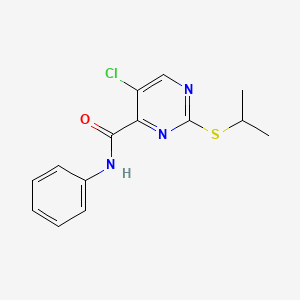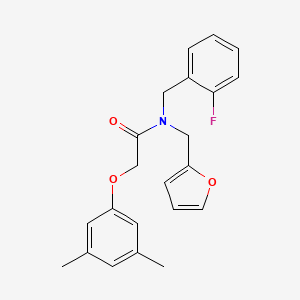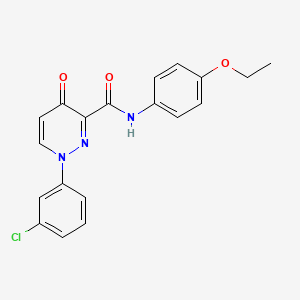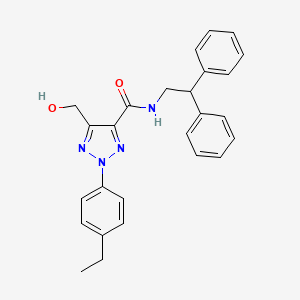
5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-N-フェニル-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドは、ピリミジン系に属する合成有機化合物です。ピリミジンは、6員環の1位と3位に窒素原子を含む芳香族複素環化合物です。
合成方法
合成経路と反応条件
5-クロロ-N-フェニル-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドの合成は、通常、以下の手順で行われます。
ピリミジン環の形成: ピリミジン環は、β-ジケトンやグアニジン誘導体などの適切な前駆体を用いた環化反応によって合成されます。
塩素原子の導入: 塩素化は、チオニルクロリドやオキシ塩化リンなどの試薬を制御された条件下で用いて行います。
フェニル基の結合: フェニル基は、フェニルアミンを用いた求核置換反応によって導入されます。
プロパン-2-イルスルファニル基の組み込み: このステップでは、中間体を塩基性条件下でイソプロピルチオールと反応させます。
カルボキサミド基の形成: 最後のステップでは、カルボン酸基をカルボジイミドなどの試薬を用いてカルボキサミドに変換します。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を確保するために反応条件の最適化が含まれます。連続フロー合成や自動反応器などの技術が、効率性とスケーラビリティを向上させるために採用されています。
化学反応解析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドやスルホンを生成します。
還元: 還元反応はカルボキサミド基を標的にし、アミンに変換します。
置換: ピリミジン環上の塩素原子は、さまざまな求核剤によって置換され、さまざまな誘導体をもたらします。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が用いられます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件下で使用されます。
主な生成物
スルホキシドとスルホン: 酸化反応によって形成されます。
アミン: カルボキサミド基の還元によって生成されます。
置換誘導体: 求核置換反応によってさまざまな誘導体が形成されます。
科学研究への応用
5-クロロ-N-フェニル-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドは、いくつかの科学研究への応用があります。
医薬品化学: 特定の酵素や経路を阻害する能力により、抗炎症剤や抗がん剤としての可能性が調査されています.
生物学: この化合物は、細胞代謝やアポトーシスへの影響が研究されており、神経保護や虚血性損傷の研究における候補となっています.
材料科学: ユニークな電子特性や光学特性を持つ新規材料の開発における潜在的な用途が探求されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction using phenylamine.
Incorporation of the Propan-2-ylsulfanyl Group: This step involves the reaction of the intermediate compound with isopropylthiol under basic conditions.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Resulting from the reduction of the carboxamide group.
Substituted Derivatives: Various derivatives are formed through nucleophilic substitution reactions.
科学的研究の応用
5-chloro-N-phenyl-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
5-クロロ-N-フェニル-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドの作用機序には、特定の分子標的との相互作用が関与します。
類似化合物との比較
類似化合物
5-クロロ-2-(プロパン-2-イル)ピリミジン-4-カルボキサミド: ピリミジンコアは類似していますが、フェニル基とスルファニル基がありません.
5-クロロ-N-フェニル-1H-インドール-2-カルボキサミド: 異なる複素環コア(インドール)を含みますが、類似の置換基を持っています.
独自性
5-クロロ-N-フェニル-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドは、フェニル基とプロパン-2-イルスルファニル基の両方が存在することによってユニークです。これらは、その独特の化学的性質と生物学的活性に貢献しています。これらの基の組み合わせにより、さまざまな用途に適した汎用性の高い化合物としての可能性を高めています。
特性
分子式 |
C14H14ClN3OS |
|---|---|
分子量 |
307.8 g/mol |
IUPAC名 |
5-chloro-N-phenyl-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-9(2)20-14-16-8-11(15)12(18-14)13(19)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,19) |
InChIキー |
KQOMIFFKTUBMAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Butyl-2-(4-isopropylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11379315.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11379323.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11379332.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11379336.png)
![5-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11379344.png)

![N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379356.png)

![N-(2,5-dimethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11379378.png)
![3-(3,4-dimethoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379392.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11379393.png)

![N,N-dimethyl-N'-(4-methylphenyl)-6-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B11379399.png)
![3-[5-(4-methylphenyl)-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11379403.png)
